4-Chloro-6-(3-chlorophenyl)-2-cyclopropylpyrimidine

Description

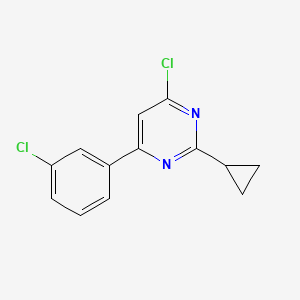

4-Chloro-6-(3-chlorophenyl)-2-cyclopropylpyrimidine is a halogenated pyrimidine derivative characterized by a bicyclic aromatic core. Its molecular formula is C₁₃H₁₀Cl₂N₂, with a molecular weight of 265.14 g/mol (calculated from and ). Key structural features include:

- Pyrimidine ring: Substituted at positions 2, 4, and 4.

- 2-Cyclopropyl group: Introduces steric bulk and modulates electronic properties.

- 4-Chloro and 6-(3-chlorophenyl) groups: Enhance electrophilicity and influence biological activity.

Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 143.6 Ų, [M+Na]⁺: 162.0 Ų) suggest a compact yet substituted molecular geometry, critical for interactions in biological or material systems .

Properties

IUPAC Name |

4-chloro-6-(3-chlorophenyl)-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWQDDHDIPJGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(3-chlorophenyl)-2-cyclopropylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, structure-activity relationships (SAR), and its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted at the 4 and 6 positions with chlorine and a chlorophenyl group, and at the 2 position with a cyclopropyl group. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of certain kinases involved in disease processes, particularly in cancer and infectious diseases.

Target Enzymes

- Plasmodial Kinases : The compound has shown inhibitory effects on plasmodial kinases such as PfGSK3 and PfPK6, which are critical in malaria pathogenesis. In vitro studies indicated that it could inhibit these kinases with IC50 values demonstrating significant potency .

- Cyclooxygenase (COX) Enzymes : Research indicates that similar pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes. Although specific data for this compound is limited, related compounds have shown promising results in suppressing COX-2 activity, suggesting potential for anti-inflammatory applications .

Structure-Activity Relationships (SAR)

The SAR analysis of pyrimidine derivatives highlights the importance of substituents on the pyrimidine ring. The presence of electron-withdrawing groups, such as chlorine, enhances biological activity by improving binding affinity to target enzymes. For instance:

- Chlorine Substituents : The 4-chloro and 3-chlorophenyl groups increase lipophilicity and may enhance interaction with hydrophobic pockets in target proteins.

- Cyclopropyl Group : This moiety may contribute to conformational rigidity, potentially improving selectivity for specific targets .

Inhibition Potency

The following table summarizes the inhibition potency of various derivatives related to this compound:

| Compound | Target Enzyme | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | PfGSK3 | TBD | Significant inhibitor |

| Related Pyrimidines | COX-2 | 40 | Comparable to celecoxib |

| Other Analogues | PfPK6 | TBD | Potent inhibition observed |

Case Studies

- Antimalarial Activity : A study focusing on novel pyrimidines identified that compounds similar to this compound exhibited over 70% inhibition at low concentrations against PfGSK3, suggesting a pathway for developing new antimalarial agents .

- Anti-inflammatory Effects : In research assessing anti-inflammatory properties, several pyrimidine derivatives demonstrated significant inhibition of COX enzymes, indicating that modifications in the pyrimidine structure can lead to enhanced therapeutic profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Ring

4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine (CAS: 145903-35-1)

- Molecular formula : C₁₆H₁₀Cl₂N₂ (301.17 g/mol ).

- Key difference : A phenyl group replaces the cyclopropyl at position 2.

4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine (CID: 126981076)

- Molecular formula : C₈H₈Cl₂N₂ (203.1 g/mol ).

- Key difference : A chloromethyl group replaces the 3-chlorophenyl at position 5.

- Impact : Higher reactivity due to the chloromethyl group, making it a candidate for nucleophilic substitution reactions. Lower CCS values (e.g., [M+H]⁺: 137.7 Ų ) indicate reduced steric bulk .

4-Chloro-2-methyl-6-phenylpyrimidine (CAS: 73576-33-7)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Predicted CCS [M+H]⁺ (Ų) | Key Substituents |

|---|---|---|---|

| 4-Chloro-6-(3-chlorophenyl)-2-cyclopropylpyrimidine | 265.14 | 143.6 | 2-Cyclopropyl, 6-(3-Cl-phenyl) |

| 4-Chloro-6-(3-chlorophenyl)-2-phenylpyrimidine | 301.17 | N/A | 2-Phenyl |

| 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine | 203.1 | 137.7 | 6-Chloromethyl |

Trends :

- Bulky substituents (e.g., phenyl, cyclopropyl) increase CCS values, correlating with larger molecular footprints.

- Chloromethyl groups lower molecular weight but enhance reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.